molecular formula C21H24BrN3O4 B2513955 Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-66-5

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2513955
CAS No.: 868144-66-5
M. Wt: 462.344
InChI Key: ZUZJVOIAMOINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core, substituted with a 3-bromophenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 5.

Biological Activity

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₄
  • Molecular Weight : 396.26 g/mol
  • CAS Number : Not specified in the sources but can be identified through its chemical structure.

Structural Features

The structure contains:

  • A pyrimidine ring fused with a hexahydropyridine moiety.
  • Multiple functional groups including carboxylate and bromophenyl substituents.

These structural components contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism is often linked to the inhibition of bacterial cell division proteins such as FtsZ .

Anticancer Activity

There is an emerging interest in the anticancer potential of pyrimidine derivatives. Compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that certain dioxo-pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives revealed that one particular analogue exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure can enhance antimicrobial potency .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced significant cytotoxic effects at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerInduces apoptosis in HeLa cells at >10 µM
Enzyme InhibitionInhibition of DHFR activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its pyrido[2,3-d]pyrimidine core with several analogs but differs in substituent positions, ester groups, and halogenation. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties Reference
Target Compound 5-(3-bromophenyl), 1,3,7-trimethyl, isobutyl ester C22H23BrN3O4 ~502.34 3-bromophenyl, isobutyl ester Unreported activity; structural basis for comparison -
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-bromophenyl, dimethoxyphenyl, trioxo groups C24H23BrN3O6 544.36 4-bromophenyl, trioxo core Synthesized via Claisen-Schmidt and Michael addition; no activity reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo ring, 4-bromophenyl, ethyl ester C16H14BrN3O3S 408.27 Thiazolo fused ring, 4-bromophenyl Crystal structure shows π-halogen interactions
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo ring, cyano group, diethyl ester C29H25BrN4O6 605.44 Imidazo fused ring, cyano substituent Characterized via NMR and HRMS; 61% yield
Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 3-fluorophenyl, allyl ester, isobutylthio C22H24FN3O3S 429.5 Fluorine substituent, thioether group Structural analog with potential solubility differences

Substituent Effects on Properties

  • Halogen Position: The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl analogs (e.g., ).
  • Ester Groups : Isobutyl esters (target) vs. ethyl or allyl esters () impact lipophilicity and metabolic stability. Isobutyl groups may enhance membrane permeability compared to shorter alkyl chains.
  • Core Modifications : Thiazolo or imidazo fused rings () introduce additional heteroatoms, affecting electron distribution and π-stacking interactions.

Properties

IUPAC Name

2-methylpropyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJVOIAMOINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Br)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.